2-(4-methoxyphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide -

2-(4-methoxyphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide

Catalog Number: EVT-5005027
CAS Number:
Molecular Formula: C15H18N2O4
Molecular Weight: 290.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-[[2'-[[(4,5-Dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940) []

  • Compound Description: BMS-207940 is a highly potent and orally active endothelin ET(A) receptor antagonist. It exhibits improved binding affinity and selectivity for the ET(A) receptor compared to its predecessor, BMS-193884. In vivo studies in rats demonstrated its ability to effectively block big ET pressor responses and its superior potency and duration of action compared to BMS-193884. []
  • Relevance: BMS-207940, similar to 2-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)butanamide, contains a 5-methyl-3-isoxazolyl group. This shared structural feature suggests potential similarities in their binding affinities and pharmacological profiles, although their core structures and target receptors differ. []

2. 2,6-Dimethylbenzamide N-(5-methyl-3-isoxazolyl) (D2916) [, ]

  • Compound Description: D2916 is a new anticonvulsant drug with pharmacological properties similar to carbamazepine. [] It displays a longer anticonvulsant effect in female rats compared to males, attributed to the sex-specific metabolism favoring the formation of the active metabolite, D3187, in females. []
  • Relevance: D2916, like 2-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)butanamide, contains a N-(5-methyl-3-isoxazolyl)butanamide moiety. This structural similarity suggests potential overlap in their pharmacological activities, particularly regarding their anticonvulsant properties. []

3. 2,6-Dimethylbenzamide N-(5-hydroxymethyl-3-isoxazolyl) (D3187) []

  • Compound Description: D3187 is the active metabolite of D2916, exhibiting anticonvulsant properties. It is preferentially formed in female rats, contributing to the sex-dependent difference in the duration of anticonvulsant effects. []
  • Relevance: Although structurally different from 2-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)butanamide in its core structure, D3187 shares the N-(5-methyl-3-isoxazolyl)butanamide moiety with a modification at the 5-methyl position. This highlights the potential pharmacological importance of this specific structural feature. []

4. N-(3,4-Dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)-[1,1'-biphenyl]-2-sulfonamide (BMS-193884) []

  • Compound Description: BMS-193884 is a selective endothelin ET(A) receptor antagonist that served as a starting point for developing dual-acting antagonists targeting both ET(A) and angiotensin II AT(1) receptors. Its biphenyl core structure is shared with many AT(1) antagonists, leading to the hypothesis of merging structural elements for dual activity. []
  • Relevance: While structurally distinct from 2-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)butanamide, BMS-193884 shares the 5-methyl-3-isoxazolyl group. This suggests potential similarities in their binding to specific receptor subtypes, even though their target receptors and core structures differ. []

5. 4-Hydroxy-2-methyl-N-(5-methyl-3-isoxazolyl)-2H-1,2-benzothiazine 3-carboxamide 1,1-dioxide (Isoxicam) []

  • Compound Description: Isoxicam is a potent nonsteroidal anti-inflammatory agent that exhibits greater potency compared to aspirin and phenylbutazone in both carrageenin-induced rat paw edema and adjuvant-induced polyarthritis assays. It is currently undergoing phase III clinical trials as an antiarthritic drug. []
  • Relevance: Isoxicam, similar to 2-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)butanamide, possesses the N-(5-methyl-3-isoxazolyl) moiety. This shared structural element suggests potential similarities in their binding to target proteins involved in inflammatory processes, despite differences in their core structures. []

6. 4-[5-Methyl-3-phenyl-4-isoxazolyl]-benzenesulfonamide (Valdecoxib) []

  • Compound Description: Valdecoxib is a cyclooxygenase-2 (COX-2) inhibitor utilized in treating rheumatic inflammation, pain, and fever. Its N-hydroxy derivative, N-hydroxy-valdecoxib, acts as a prodrug and is enzymatically reduced to valdecoxib by the molybdenum-containing enzyme mARC. []
  • Relevance: Valdecoxib shares the 5-methyl-3-isoxazolyl group with 2-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)butanamide. Although their core structures differ, this similarity points to the potential significance of this specific group in their pharmacological activities. []

7. (2S,3R)-3-Hydroxy-2-((R)-5-isobutyryl-1-oxo-2,5-diazaspiro[3.4]octan-2-yl)butanamide (NYX-2925) [, ]

  • Compound Description: NYX-2925 is a novel N-methyl-d-aspartate (NMDA) receptor modulator currently in phase 2 clinical trials for treating painful diabetic peripheral neuropathy and fibromyalgia. It exhibits analgesic effects in rat models of neuropathic pain and reverses deficits in a rat model of rough-and-tumble play associated with chronic pain. [, ]
  • Relevance: While structurally distinct from 2-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)butanamide, NYX-2925's mechanism of action as an NMDA receptor modulator highlights the potential for other compounds with similar structural features, like the isoxazole ring, to interact with glutamate receptors and impact neuronal signaling pathways. [, ]

Properties

Product Name

2-(4-methoxyphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide

IUPAC Name

2-(4-methoxyphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

InChI

InChI=1S/C15H18N2O4/c1-4-13(15(18)16-14-9-10(2)21-17-14)20-12-7-5-11(19-3)6-8-12/h5-9,13H,4H2,1-3H3,(H,16,17,18)

InChI Key

XNKWVGVKEDZFIV-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=NOC(=C1)C)OC2=CC=C(C=C2)OC

Canonical SMILES

CCC(C(=O)NC1=NOC(=C1)C)OC2=CC=C(C=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.